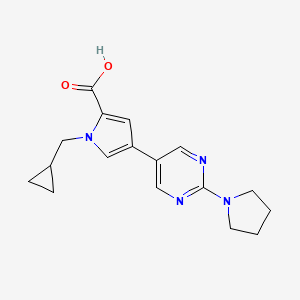

1-(Cyclopropylmethyl)-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid

Description

This compound features a pyrrole core substituted at position 1 with a cyclopropylmethyl group and at position 4 with a pyrimidine ring bearing a pyrrolidin-1-yl moiety.

Properties

IUPAC Name |

1-(cyclopropylmethyl)-4-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c22-16(23)15-7-13(11-21(15)10-12-3-4-12)14-8-18-17(19-9-14)20-5-1-2-6-20/h7-9,11-12H,1-6,10H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGGZTBMFDEGQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)C3=CN(C(=C3)C(=O)O)CC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Cyclopropylmethyl)-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the cyclopropylmethyl group and the pyrimidinyl-pyrrolidinyl moiety. Common reagents used in these reactions include cyclopropylmethyl halides, pyrrolidine, and pyrimidine derivatives. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace leaving groups like halides.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the treatment of diseases.

Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biological Research: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to a biological response. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Compound A : 1-(Cyclopropylmethyl)-4-(2-(1-methyl-1H-pyrazol-5-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic Acid (CAS:1422063-24-8)

- Structural Difference : The pyrimidine ring at position 4 is substituted with a 1-methylpyrazole group instead of pyrrolidin-1-yl.

- Methylation on the pyrazole could enhance metabolic stability but reduce hydrogen-bonding capacity .

Compound B : 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid ()

- Structural Difference : A pyrrolopyridine core replaces the pyrrole-pyrimidine system.

- Implications :

Modifications to the Pyrrole Core

Compound C : 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic Acid ()

- Structural Difference : A simpler pyrrole with chloro and methyl substituents, lacking the cyclopropylmethyl and pyrimidine groups.

- Implications: The absence of the pyrimidine ring limits π-π stacking interactions, reducing affinity for hydrophobic binding pockets.

Alternative Heterocyclic Systems

Compound D : 1-(2-Methylpropyl)-2,4-dioxo-7-(propan-2-yl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic Acid ()

- Structural Difference : A pyridopyrimidine-dione system replaces the pyrrole-pyrimidine scaffold.

- Increased molecular weight (due to fused rings) may reduce bioavailability .

Physicochemical Properties

| Property | Target Compound | Compound A | Compound C |

|---|---|---|---|

| Molecular Weight | ~370 g/mol (estimated) | ~375 g/mol | ~175 g/mol |

| Polar Groups | Carboxylic acid, pyrrolidine | Carboxylic acid, pyrazole | Carboxylic acid, chloro |

| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.0 | ~1.8 |

| Synthetic Yield | Not reported | Not reported | 71–95% (chlorinated) |

Biological Activity

1-(Cyclopropylmethyl)-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anti-tuberculosis (anti-TB) properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and its structure-activity relationship (SAR).

Chemical Structure and Properties

The compound's structure includes a pyrrole core substituted with a cyclopropylmethyl group and a pyrimidine ring containing a pyrrolidine moiety. This unique combination is hypothesized to contribute to its biological activity.

Chemical Formula: C₁₄H₁₈N₄O₂

Molecular Weight: 270.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in pathogens. For instance, studies have indicated that pyrrole derivatives can inhibit the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis by targeting the MmpL3 protein, which is crucial for the integrity of the bacterial cell wall .

Antimicrobial Activity

Recent studies have shown that compounds similar to 1-(Cyclopropylmethyl)-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid exhibit significant antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentrations (MIC) for various pathogens:

| Compound | Pathogen | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|---|

| 1-(Cyclopropylmethyl)-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid | M. tuberculosis H37Rv | < 0.016 | > 64 |

| Compound 32 | M. tuberculosis (drug-resistant) | < 0.016 | > 64 |

| Compound with phenyl group | E. coli | 0.125 | > 50 |

The data indicates that this compound exhibits potent anti-TB activity with low cytotoxicity, making it a promising candidate for further development .

Structure-Activity Relationship (SAR)

SAR studies have shown that modifications to the substituents on the pyrrole ring can significantly impact the biological activity of related compounds. For example:

- Substituent Size : Larger substituents on the pyrrole ring tend to enhance activity against M. tuberculosis, while smaller groups may reduce efficacy .

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the pyridine or pyrimidine rings has been associated with increased potency against TB pathogens .

Case Studies and Research Findings

A notable study evaluated a series of pyrrole derivatives, including our compound of interest, for their anti-TB properties. The research highlighted that certain modifications led to over a hundred-fold increase in potency compared to baseline compounds .

Furthermore, one specific derivative achieved comparable effectiveness to first-line anti-TB drugs like isoniazid, indicating that these compounds could potentially serve as alternatives in drug-resistant cases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.